molecular formula C17H21NO B194884 (+)-Tomoxetine CAS No. 105314-53-2

(+)-Tomoxetine

Cat. No. B194884
M. Wt: 255.35 g/mol
InChI Key: VHGCDTVCOLNTBX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Tomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of attention deficit hyperactivity disorder (ADHD). It is a chiral compound, with the (+) enantiomer being the active form.

Scientific Research Applications

  • Pediatric Attention Deficit Hyperactivity Disorder (ADHD) : Tomoxetine has shown promise as a treatment for pediatric ADHD. In a study, it was well tolerated with significant decreases in symptom severity ratings by parents and investigators (Kratochvil et al., 2001).

  • Adult ADHD : Tomoxetine was effective in treating adult ADHD, demonstrating drug-specific improvement in symptoms and significant improvement on neuropsychological measures of inhibitory capacity (Spencer et al., 1998).

  • Depression : An early phase II clinical trial indicated that tomoxetine could be effective in treating depression, showing statistically and clinically significant improvements in patients' symptoms (Chouinard et al., 2004).

  • Mechanism of Action in ADHD : Atomoxetine increased extracellular levels of norepinephrine and dopamine in the prefrontal cortex of rats, providing insights into its potential mechanism of efficacy in ADHD (Bymaster et al., 2002).

  • Clinical Pharmacology : Tomoxetine has shown activity in animal models of depression and selectively inhibits norepinephrine uptake in humans, suggesting potential as an antidepressant (Zerbe et al., 1985).

  • Potential Treatment for ADHD and Depression : Tomoxetine was developed as a potential treatment for both ADHD and depression, undergoing clinical trials for these indications (Preti, 2002).

  • Antagonism of Norepinephrine and Epinephrine Depletion : Tomoxetine antagonized the depletion of hypothalamic epinephrine and norepinephrine in rats, indicating its potential as an antidepressant (Fuller & Hemrick-Luecke, 1983).

  • Comparison with Methylphenidate in ADHD : In an open-label trial, atomoxetine was compared to methylphenidate for the treatment of ADHD, showing similar therapeutic effects and tolerability (Millichap, 2002).

  • Binding Properties : A study comparing the binding properties of tomoxetine with those of another ligand suggested its binding affinity for the norepinephrine uptake site and serotonin uptake site (Gehlert et al., 1995).

  • Stereoselectivity of Drug Action : Research on tomoxetine's stereoselectivity highlighted differences in the potencies of its optical isomers, providing insights into its pharmacodynamics (Oberlender et al., 1987).

  • Development of Selective Ligands : Iodinated derivatives of tomoxetine were developed for studying monoamine uptake sites, enhancing the understanding of its pharmacological properties (Chumpradit et al., 1992).

properties

IUPAC Name

(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147075
Record name (+)-Tomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Tomoxetine

CAS RN

105314-53-2
Record name (+)-Tomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOMOXETINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Tomoxetine
Reactant of Route 2
Reactant of Route 2
(+)-Tomoxetine
Reactant of Route 3
Reactant of Route 3
(+)-Tomoxetine
Reactant of Route 4
Reactant of Route 4
(+)-Tomoxetine
Reactant of Route 5
Reactant of Route 5
(+)-Tomoxetine
Reactant of Route 6
Reactant of Route 6
(+)-Tomoxetine

Citations

For This Compound
1,590
Citations
A Preti - Current Opinion in Investigational Drugs (London …, 2002 - europepmc.org
… at that time, despite some evidence that tomoxetine wasfairly effective [273943]. In 1996, … tomoxetine as a potential therapyfor ADHD, and submitted EP-00721777 claiming tomoxetine's …
Number of citations: 41 europepmc.org
T Spencer, J Biederman, T Wilens… - American Journal of …, 1998 - Am Psychiatric Assoc
… RESULTS: Treatment with tomoxetine at an average oral dose of 76 mg/day … tomoxetine treatment in the present study may have been insufficient time for the clinical effect of tomoxetine …
Number of citations: 430 ajp.psychiatryonline.org
A Kumar, DH Ner, SY Dike - Tetrahedron letters, 1991 - Elsevier
A new chemoenzymatic synthesis of optically pure (R)-Tomoxetine and both the enantiomers of Fluoxetine starting from (S)-ethyl-3-hydroxy-3-phenyl propionate obtained by …
Number of citations: 109 www.sciencedirect.com
NA Farid, RF Bergstrom, EA Ziege… - The Journal of …, 1985 - Wiley Online Library
… Multiple doses of tomoxetine (20 mg bid and 40 mg bid) for seven days were administered … of tomoxetine occurring from the first to last dose where tomoxetine disappeared from plasma …
Number of citations: 80 accp1.onlinelibrary.wiley.com
Y Gao, KB Sharpless - The Journal of Organic Chemistry, 1988 - ACS Publications
… In conclusion, both enantiomers of tomoxetine and fluoxetine have been synthesized in five steps from cinnamyl alcohol with overall yields of 39% and 40%. Their absolute …
Number of citations: 187 pubs.acs.org
S Chumpradit, MP Kung, C Panyachotipun… - Journal of medicinal …, 1992 - ACS Publications
In order to develop selective radioactive ligands for the study of presynaptic monoamine uptake sites, iodinated derivatives of tomoxetine were synthesized and evaluated in radioligand …
Number of citations: 57 pubs.acs.org
A Kamal, GBR Khanna, R Ramu - Tetrahedron: Asymmetry, 2002 - Elsevier
A facile preparation of (±)-3-hydroxy-3-phenylpropanenitrile has been carried out by ring-opening of styrene oxide with NaCN in aqueous ethanol. Subsequent kinetic resolution of this …
Number of citations: 135 www.sciencedirect.com
G Chouinard, L Annable, J Bradwejn - Psychopharmacology, 1984 - Springer
… We report an early phase II open clinical trial of tomoxetine in the treatment of major … The patients received tomoxetine for 6 weeks. Tomoxetine was supplied in 10mg capsules and was …
Number of citations: 71 link.springer.com
DR Gehlert, DA Schober… - Journal of …, 1995 - Wiley Online Library
(R)‐[ 3 H]Tomoxetine is a radioligand that binds to the norepinephrine (NE) uptake site with high affinity but also binds to a second, lower‐affinity site. The goal of the present study was …
Number of citations: 56 onlinelibrary.wiley.com
CJ Kratochvil, D Bohac, M Harrington… - Journal of child and …, 2001 - liebertpub.com
Objective: To collect pilot data assessing the safety, tolerability, and efficacy of tomoxetine, a nonstimulant norepinephrine enhancer, in pediatric attention deficit hyperactivity disorder (…
Number of citations: 59 www.liebertpub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.